
2-Hydroxy-5-(thiophen-2-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)pyrimidin-2-ol typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound . Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to form the pyrimidine derivative .
Industrial Production Methods
Industrial production methods for 5-(Thiophen-2-yl)pyrimidin-2-ol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-yl)pyrimidin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aniline for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(Thiophen-2-yl)pyrimidin-2-ol can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-yl)pyrimidin-2-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological activities, such as anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound has a similar structure but with a thiol group instead of a hydroxyl group.
Thiophene-linked pyrimidopyrimidines: These compounds feature a pyrimidine ring linked to a thiophene ring and exhibit similar biological activities.
Uniqueness
5-(Thiophen-2-yl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 2-position of the pyrimidine ring. This structural feature contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1111113-73-5 |
|---|---|
Molekularformel |
C8H6N2OS |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
5-thiophen-2-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
InChI-Schlüssel |
JEBLANMOBRUEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CNC(=O)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B11720907.png)
![(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11720913.png)
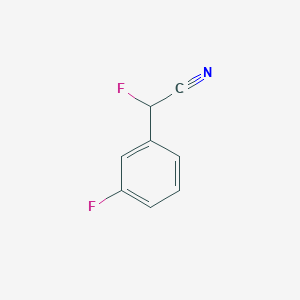
![1-Allyl-3-[(4-methoxybenzyl)oxy]benzene](/img/structure/B11720928.png)
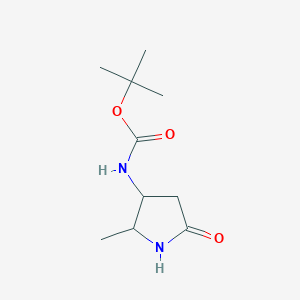
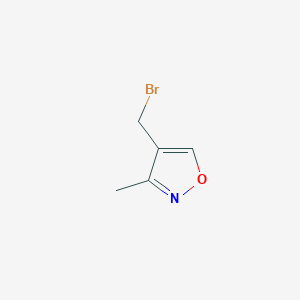
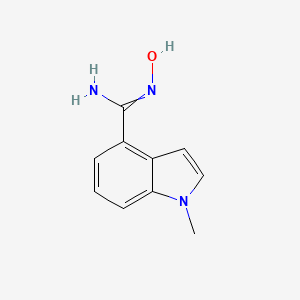
![Ethyl 2-[4-(2-Ethoxy-2-oxoethyl)phenyl]-2,2-difluoroacetate](/img/structure/B11720952.png)
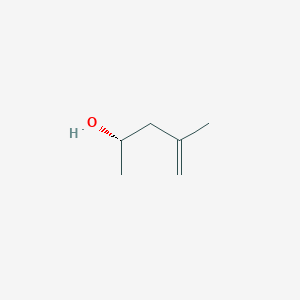
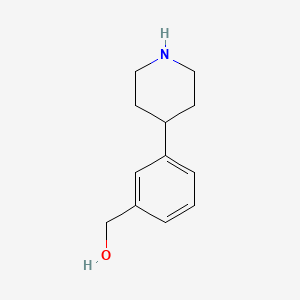
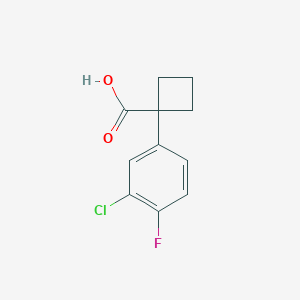

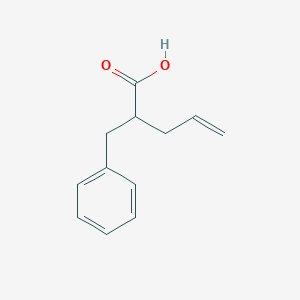
![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
